synthesis and characterization of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
synthesis and characterization of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide. This compound is a pivotal intermediate in medicinal chemistry, leveraging the biologically significant benzothiazole scaffold.[1][2][3] The synthetic strategy detailed herein is a robust two-step process commencing with the S-alkylation of 2-mercaptobenzothiazole to form an ester intermediate, followed by its hydrazinolysis to yield the target hydrazide. We present detailed, step-by-step protocols that emphasize the causality behind experimental choices, ensuring reproducibility and high purity of the final product. The guide culminates in a multi-pronged characterization workflow, employing FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to unequivocally confirm the molecular structure and establish a benchmark for purity. This document is intended for researchers, chemists, and drug development professionals seeking an authoritative resource for the preparation and validation of this versatile molecular building block.
Introduction: The Scientific Context
The benzothiazole moiety is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds.[2][3] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[1][2][3][4][5] The unique structural and electronic properties of the benzothiazole ring system allow for diverse interactions with various biological targets.[1][4]
The acetohydrazide functional group (-C(O)NHNH₂) is another critical pharmacophore and a versatile synthetic handle. Hydrazides and their subsequent derivatives, particularly hydrazones formed by condensation with aldehydes or ketones, are valuable intermediates in the synthesis of a wide array of heterocyclic compounds and have demonstrated significant therapeutic potential.[4][6]
The title compound, 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide, synergistically combines these two key structural motifs. It serves as a crucial precursor for the development of novel Schiff bases, pyrazoles, thiazoles, and other complex heterocyclic systems, which are actively investigated for new therapeutic agents.[6][7][8] This guide provides a definitive protocol to empower researchers to reliably synthesize and validate this high-value chemical intermediate, thereby facilitating downstream drug discovery and development efforts.
The Synthetic Pathway: From Precursors to Product
Strategic Overview
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide is efficiently achieved through a two-step sequence. This strategy is predicated on fundamental, high-yielding organic transformations:
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Nucleophilic Substitution (S-Alkylation): The thiol group of 2-mercaptobenzothiazole (2-MBT), a potent nucleophile, displaces a halide from an ethyl haloacetate. This step forms the key C-S bond and introduces the acetate moiety, yielding the ester intermediate, ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate.[7]
-
Nucleophilic Acyl Substitution (Hydrazinolysis): The highly nucleophilic hydrazine molecule attacks the electrophilic carbonyl carbon of the ester intermediate. This results in the displacement of the ethoxy group and the formation of the thermodynamically stable amide C-N bond, yielding the desired acetohydrazide product.[7][9]
Overall Synthesis Workflow
The following diagram outlines the complete workflow, from starting materials to the final, purified product.
Caption: High-level workflow for the two-step synthesis.
Detailed Experimental Protocols
Protocol 2.3.1: Synthesis of Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate (Intermediate 1) [7]
-
Causality: This step leverages the high nucleophilicity of the sulfur atom in 2-MBT. The addition of a non-nucleophilic base, triethylamine, is crucial to deprotonate the thiol group, forming the more potent thiolate anion, which readily attacks the electrophilic carbon of ethyl chloroacetate in an Sₙ2 reaction. Dimethylformamide (DMF) is an ideal polar aprotic solvent that solvates the cation, leaving the nucleophile highly reactive.
| Reagent/Material | Molecular Wt. | Moles | Equivalents | Amount |
| 2-Mercaptobenzothiazole | 167.25 g/mol | 0.031 mol | 1.0 | 5.25 g |
| Ethyl Chloroacetate | 122.55 g/mol | 0.037 mol | 1.2 | 4.5 mL |
| Triethylamine | 101.19 g/mol | 0.059 mol | 1.9 | 6.0 mL |
| Dimethylformamide (DMF) | - | - | - | 45 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-mercaptobenzothiazole (5.25 g) and dimethylformamide (45 mL). Stir until dissolved.
-
Add triethylamine (6.0 mL) to the solution and stir for 20 minutes at room temperature. This ensures the formation of the thiolate salt.
-
Add ethyl chloroacetate (4.5 mL) dropwise to the mixture over 15 minutes. An exothermic reaction may be observed.
-
Heat the reaction mixture to 60-65°C using an oil bath and maintain this temperature for 14 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it over a beaker containing 200 mL of crushed ice.
-
A precipitate or oil will form. If an oil forms, add sodium bicarbonate solution until the mixture is neutral/slightly basic to neutralize any triethylamine hydrochloride salt, which may aid precipitation.
-
Filter the resulting solid precipitate and wash thoroughly with cold water. If an oil is obtained, extract the aqueous mixture with ethyl acetate (3 x 50 mL), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is obtained as a brown oil or a low-melting solid. Yield: ~87%.[7] This intermediate is often of sufficient purity for the next step.
Protocol 2.3.2: Synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide (Target Compound 2) [7]
-
Causality: Hydrazinolysis is a classic method for converting esters to hydrazides. Hydrazine hydrate is a powerful nucleophile that readily attacks the ester's carbonyl carbon. The reaction is typically performed in an alcohol solvent like methanol or ethanol, which can solvate both the ester and the polar hydrazine hydrate. An excess of hydrazine is used to drive the reaction to completion.
| Reagent/Material | Molecular Wt. | Moles | Equivalents | Amount |
| Intermediate 1 | 253.33 g/mol | 0.008 mol | 1.0 | 2.0 g |
| Hydrazine Hydrate (99%) | 50.06 g/mol | 0.20 mol | ~25 | 10 mL |
| Methanol | - | - | - | 25 mL |
Procedure:
-
In a 100 mL round-bottom flask, dissolve the crude ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate (2.0 g) in methanol (25 mL).
-
Add hydrazine hydrate (10 mL, 99%) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. A white precipitate will gradually form as the product is less soluble in methanol than the starting ester.
-
Upon completion, collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product with a small amount of cold methanol to remove any unreacted starting materials or residual hydrazine.
-
Purify the crude product by recrystallization from absolute ethanol to obtain a pure, crystalline solid.
-
Dry the final product in a vacuum oven at 50°C. A typical melting point is in the range of 176-178°C.[8]
Structural Elucidation and Purity Verification
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.
Characterization Workflow Diagram
Caption: Standard analytical workflow for structural validation.
Spectroscopic and Physical Analysis
3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Self-Validation: The FT-IR spectrum provides definitive proof of the conversion from ester to hydrazide. The key diagnostic evidence is the disappearance of the strong ester C=O stretch (around 1730-1740 cm⁻¹) and the appearance of characteristic amine (N-H) and amide (C=O) stretches of the hydrazide.[7]
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |
| 3199 - 3286 | N-H₂ (Amine) | Symmetric/Asymmetric Stretch | Medium, sharp peaks |
| 3109 | N-H (Amide) | Stretch | Medium, sharp peak |
| ~3050 | Aromatic C-H | Stretch | Weak to medium |
| ~2930 | Aliphatic C-H (CH₂) | Stretch | Weak |
| ~1660 | C=O (Amide I) | Stretch | Strong, sharp peak |
| ~1600 | C=N (Thiazole) | Stretch | Medium |
| ~1520 | N-H (Amide II) | Bend | Medium |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆), which is an excellent solvent for this compound and allows for the observation of exchangeable N-H protons. Add a drop of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹H-NMR (400 MHz, DMSO-d₆): The proton NMR spectrum should account for all 9 protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.40 | Singlet (broad) | 1H | -C(O)NH- |
| 7.95 - 7.30 | Multiplet | 4H | Aromatic protons (Benzothiazole ring) |
| ~4.30 | Singlet (broad) | 2H | -NH₂ |
| ~4.25 | Singlet | 2H | -S-CH₂-C(O)- |
-
¹³C-NMR (100 MHz, DMSO-d₆): The carbon spectrum should show all 9 unique carbon signals.
| Chemical Shift (δ, ppm) | Assignment |
| ~166.5 | Amide C=O |
| ~164.0 | Thiazole N=C-S |
| ~152.5, ~134.0 | Quaternary aromatic carbons |
| ~126.8, ~124.7, ~122.0, ~121.5 | Aromatic CH carbons |
| ~35.0 | -S-CH₂- |
3.2.3. Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) is suitable for this polar molecule.
-
Expected Result: The mass spectrum should exhibit a prominent peak corresponding to the protonated molecule [M+H]⁺.
-
Molecular Formula: C₉H₉N₃OS₂
-
Molecular Weight: 239.32 g/mol
-
Expected m/z: 240.03 for [C₉H₁₀N₃OS₂]⁺
Conclusion and Future Perspectives
This guide has detailed a reliable and reproducible two-step synthesis for 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide, a compound of significant interest in medicinal chemistry. The protocols are grounded in established chemical principles and are designed to be self-validating through clear procedural steps and expected outcomes. The comprehensive characterization workflow, utilizing a suite of modern analytical techniques, provides an unequivocal confirmation of the compound's structure and purity.
The successful synthesis of this molecule opens the door to a vast chemical space. As a key intermediate, it is poised for further derivatization—primarily through condensation reactions at the terminal amine—to generate libraries of novel hydrazones and other heterocyclic compounds.[4][6][7] These derivatives can then be screened for a wide range of biological activities, contributing to the ongoing search for new and more effective therapeutic agents.
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